molecular formula C13H17NO4S B2458147 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-methylbenzamide CAS No. 898413-22-4

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-methylbenzamide

Cat. No. B2458147
M. Wt: 283.34
InChI Key: HTYHCWWFTAQOII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1,1-dioxidotetrahydrothiophen-3-yl)hydrazinecarboxamide” is a chemical compound used for research purposes. It contains 19 atoms; 9 Hydrogen atoms, 5 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom .


Synthesis Analysis

A study describes the discovery and characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers . They identified a new ether-based scaffold and paired this with a novel sulfone-based head group to identify a potent and selective GIRK1/2 activator .


Molecular Structure Analysis

The molecular structure of the related compound “N-(1,1-dioxidotetrahydrothiophen-3-yl)formamide” contains 19 atoms; 9 Hydrogen atoms, 5 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom .


Chemical Reactions Analysis

The same study also evaluated the compounds in tier 1 DMPK assays and identified compounds that display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .

Scientific Research Applications

Chemical Synthesis and Catalysis

The research by Xu et al. (2018) on Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides through C-H activation represents a notable application in chemical synthesis. This process, facilitated by acid-controlled conditions, leads to chemodivergent cyclizations, showcasing the compound's utility in generating structurally complex molecules with potential pharmacological activities (Xu, Zheng, Yang, & Li, 2018).

Antimicrobial Properties

Desai et al. (2013) synthesized and evaluated a series of derivatives incorporating the thiazole ring for their in vitro antibacterial and antifungal activities. This study underscores the antimicrobial potential of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-methylbenzamide derivatives against various pathogens, offering insights into their application in developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Molecular Interactions and Structural Studies

Karabulut et al. (2014) conducted a comprehensive study on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, prepared through acylation reactions. By employing single-crystal X-ray diffraction and DFT calculations, the study evaluated the impact of intermolecular interactions on the compound's molecular geometry. This research highlights the significance of understanding molecular interactions in designing compounds with optimized properties for specific applications (Karabulut, Namli, Kurtaran, Yıldırım, & Leszczynski, 2014).

properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-methoxy-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-14(10-7-8-19(16,17)9-10)13(15)11-5-3-4-6-12(11)18-2/h3-6,10H,7-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTYHCWWFTAQOII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxy-N-methylbenzamide

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